![molecular formula C9H12ClNO B3245746 1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene CAS No. 171847-70-4](/img/structure/B3245746.png)
1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene
Übersicht
Beschreibung
“1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene” is a chemical compound with the molecular formula C9H12ClNO . It is also known by other names such as “1-Propanamine, 2-(4-chlorophenoxy)-”, “2-(4-Chloro-phenoxy)-propylamine”, “2-(4-Chlorophenoxy)-1-propanamine”, and "2-(4-Chlorophenoxy)propan-1-amine" .
Wissenschaftliche Forschungsanwendungen
Oxidative Stress Studies
- Chlorobenzene Induced Oxidative Stress : Studies on chlorobenzene and its derivatives, like "1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene," have shown their ability to induce oxidative stress in human lung epithelial cells. This oxidative stress is mediated through the NF-kappaB signaling pathway and involves the upregulation of cellular markers for oxidative stress (Feltens et al., 2010).
Synthesis of Bioactive Compounds
- Microwave-Assisted Synthesis : A series of 1-aminopropan-2-ols, structurally related to "this compound," were synthesized and evaluated for their anti-malarial activities. This synthesis showcases the compound's utility in generating bioactive molecules with significant potential against malaria (Robin et al., 2007).
Material Science and Catalysis
- Polymer-Anchored Oxidovanadium(IV) Complexes : Compounds related to "this compound" have been used in the synthesis and characterization of polymer-anchored oxidovanadium(IV) complexes, demonstrating their application in the oxidation of organic compounds like styrene and cumene. These studies highlight the compound's potential in catalysis and materials science (Maurya et al., 2007).
Antioxidant Properties
- Antioxidant and Membrane-Stabilizing Properties : Investigations into the antioxidant and membrane-stabilizing properties of derivatives of "this compound" have shown that these compounds exhibit marked antihemolytic effects in erythrocyte oxidative stress models, despite lacking significant antioxidant activity. This suggests their potential for biological applications related to cellular protection (Malakyan et al., 2011).
Photopolymerization
- Nitroxide-Mediated Photopolymerization : A novel compound with a structure related to "this compound" has been proposed as a photoiniferter, demonstrating the potential of such compounds in the field of polymer science, especially in the development of nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).
Wirkmechanismus
Target of Action
The primary target of the compound “1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene” is the enzyme beta-secretase 1 (BACE1) . BACE1 is a protease known to play a crucial role in the formation of myelin sheaths in peripheral nerve cells, and it’s also involved in the proteolytic processing of the amyloid precursor protein (APP). Inhibition of BACE1 is a therapeutic strategy for Alzheimer’s disease .
Biochemical Pathways
The compound is involved in the anaerobic cobalamin biosynthesis pathway . The product of the reaction, ®-1-aminopropan-2-yl phosphate, is the substrate of EC 6.3.1.10, adenosylcobinamide-phosphate synthase, which converts adenosylcobyric acid into adenosylcobinamide phosphate .
Result of Action
The result of the compound’s action is the inhibition of BACE1, which can lead to a decrease in the production of amyloid-beta peptide, a substance that forms the plaques characteristic of Alzheimer’s disease . This makes the compound a potential therapeutic agent for Alzheimer’s disease.
Action Environment
The environment can influence the action, efficacy, and stability of “this compound”. Factors such as pH conditions can affect the solution conformation of the ligand and its binding to the active site of BACE1 . .
Biochemische Analyse
Biochemical Properties
1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene plays a significant role in various biochemical reactions. It interacts with enzymes such as threonine-phosphate decarboxylase (EC 4.1.1.81) and adenosylcobinamide-phosphate synthase (EC 6.3.1.10) in the anaerobic cobalamin biosynthesis pathway . The compound’s interaction with these enzymes facilitates the conversion of adenosylcobyric acid into adenosylcobinamide phosphate, highlighting its importance in vitamin B12 biosynthesis .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to interact with beta-secretase (BACE-1), a key enzyme in the amyloidogenic pathway, thereby affecting amyloid-beta production and potentially influencing neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound binds to the active site of beta-secretase (BACE-1), inhibiting its activity and reducing amyloid-beta production . Additionally, it interacts with threonine-phosphate decarboxylase and adenosylcobinamide-phosphate synthase, facilitating the conversion of adenosylcobyric acid into adenosylcobinamide phosphate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects on cellular function and enzyme activity. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
This compound is involved in metabolic pathways, including the anaerobic cobalamin biosynthesis pathway. It interacts with enzymes such as threonine-phosphate decarboxylase and adenosylcobinamide-phosphate synthase, facilitating the conversion of adenosylcobyric acid into adenosylcobinamide phosphate . These interactions highlight the compound’s role in vitamin B12 biosynthesis and its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its bioavailability and efficacy . Studies have shown that the compound is efficiently transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZNOIBVNALPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,4-Dimethoxybenzyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one](/img/structure/B3245665.png)

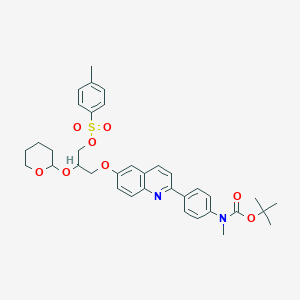
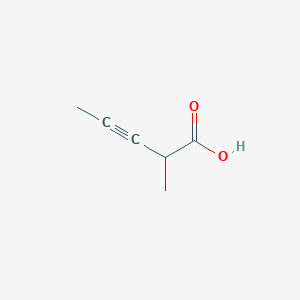
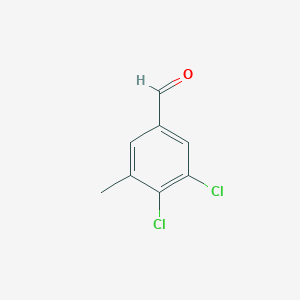
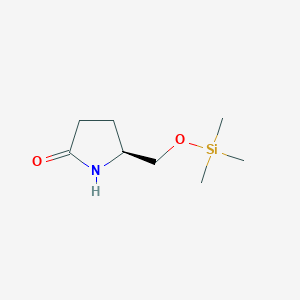
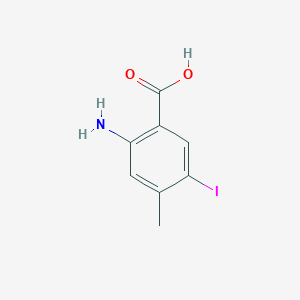
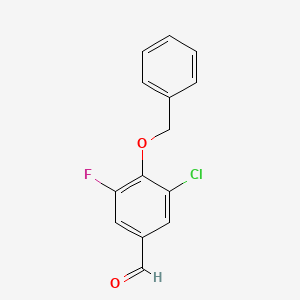

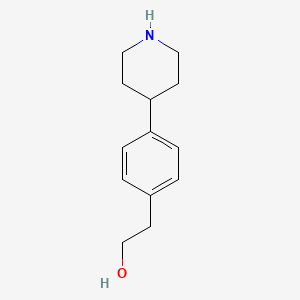
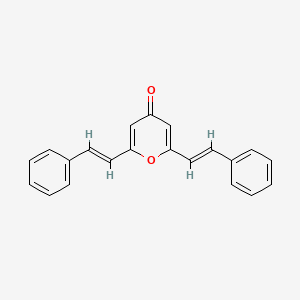
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate](/img/structure/B3245735.png)


